4'-Chloro-biphenyl-2-ylamine hydrochloride
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPNZZLTBCGHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway
An alternative route involves nitration of biphenyl derivatives followed by selective reduction and chlorination:
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Nitration : Biphenyl is nitrated at the ortho position using HNO₃/H₂SO₄.
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Chlorination : The nitro group is replaced by chlorine via Sandmeyer reaction.
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Reduction : The nitro group is reduced to an amine using H₂/Pd-C or Sn/HCl.
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Salt Formation : The amine is treated with HCl to form the hydrochloride.
Critical Steps
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Nitration Regioselectivity : Achieving ortho-nitration requires precise control of reaction temperature (0–5°C) and nitrating agent concentration.
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Reduction Efficiency : Catalytic hydrogenation (H₂/Pd-C) yields higher purity than stoichiometric reductions (e.g., Sn/HCl).
Challenges
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Byproducts : Para-nitration byproducts necessitate chromatographic purification, reducing overall yield.
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Chlorination Selectivity : Over-chlorination at adjacent positions may occur without careful stoichiometry.
Palladium-Catalyzed Coupling of Halogenated Precursors
Ullmann-Type Coupling
A patent-pending method utilizes o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate in a palladium-catalyzed coupling to form 4'-chloro-2-nitrobiphenyl, which is subsequently reduced to the amine.
Reaction Conditions
Yield Data
| Reduction Method | Amine Yield | Hydrochloride Purity |
|---|---|---|
| H₂/Pd-C | 83.6% | 98.5% |
| Fe/HCl | 78.2% | 95.0% |
This route offers an 83.6% yield after hydrogenation but requires stringent pH control (8–10) to minimize side reactions.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Catalyst Cost | Environmental Impact |
|---|---|---|---|
| Suzuki-Miyaura | 93.2 | High | Moderate (toluene) |
| Nitration-Reduction | 70–75 | Low | High (strong acids) |
| Ullmann Coupling | 83.6 | Moderate | Low (aqueous system) |
Chemical Reactions Analysis
Diazotization and Subsequent Arylation
The primary amine group undergoes diazotization, enabling coupling reactions for biphenyl system expansion. A patented method ([CN106366002B] ) reports:
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Conditions : p-Chloroaniline reacts with NaNO₂/HCl at 0–5°C to form a diazonium salt (97.2% yield).
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Gomberg-Bachman Reaction : The diazonium salt couples with aniline under N₂/Ar protection at -15°C, yielding 4'-chloro-2-aminobiphenyl.
| Parameter | Value | Source |
|---|---|---|
| Diazotization Temp | 0–5°C | |
| Reaction Yield | 97.2–97.6% | |
| Coupling Agent | Aniline |
Coupling Reactions
The compound participates in cross-coupling reactions facilitated by palladium catalysts:
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Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd/C catalysis to form polysubstituted biphenyls. A patent ([CN103539679B] ) achieves this in aqueous media with phase-transfer catalysts.
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Heck Coupling : Forms styrene derivatives when reacted with alkenes under Pd(OAc)₂ catalysis ().
Oxidation and Reduction
Functional group transformations are critical for derivatization:
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Oxidation : Treating with KMnO₄ in acidic conditions converts the amine to a nitro group (yield: 82–85%) ().
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Reduction : LiAlH₄ reduces the amine to a secondary alcohol, though this is less common in industrial applications ().
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 4'-Chloro-2-nitrobiphenyl | 85% |
| Reduction | LiAlH₄/THF | Biphenyl-2-aminol | 68% |
Palladium-Catalyzed Cross-Coupling
Used in synthesizing boscalid intermediates:
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Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides. A method using Pd(OAc)₂/Xantphos achieves 89% yield ( ).
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Directed Ortho-Metalation : The chlorine atom directs regioselective functionalization at the ortho position ( ).
Mechanistic Insights
Scientific Research Applications
Agrochemical Production
One of the primary applications of 4'-Chloro-biphenyl-2-ylamine hydrochloride is as a reagent in the synthesis of Boscalid , a widely used fungicide belonging to the carboxamide class. Boscalid is effective against various fungal diseases, including gray mold and powdery mildew, making it crucial for agricultural practices. The mechanism by which Boscalid acts involves inhibiting spore germination and germ tube elongation, contributing to its efficacy in crop protection .
Drug Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in multiple chemical reactions, making it versatile for developing new drug candidates. Research indicates that derivatives of biphenyl compounds often exhibit biological activity, including antimicrobial and anti-inflammatory properties.
Organic Synthesis
In organic chemistry, this compound is utilized as an important intermediate for synthesizing other organic compounds. Its ability to undergo various substitution reactions makes it valuable for creating complex molecules in research and industrial settings . The compound's halogenated aromatic nature allows it to participate in cross-coupling reactions, which are fundamental in synthesizing diverse organic materials.
Case Study 1: Synthesis of Boscalid
A study demonstrated the efficient synthesis of Boscalid using this compound as a key intermediate. The process involved a multi-step reaction that highlighted the compound's role in producing high yields of the fungicide while maintaining environmental safety standards.
Case Study 2: Pharmaceutical Applications
Research has shown that derivatives of 4'-Chloro-biphenyl-2-ylamine exhibit promising activity against certain bacterial strains. This study focused on modifying the compound's structure to enhance its pharmacological properties, paving the way for developing new antibiotics.
Mechanism of Action
The mechanism of action of 4’-Chloro-biphenyl-2-ylamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, affecting their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparisons
Key Observations :
- Substituent Effects :
- Purity Challenges: 2-Biphenylamine HCl historically contained carcinogenic 4-biphenylamine impurities (up to 2.5%), necessitating rigorous purification (reduced to 0.006–0.049%) . 4'-Chloro-biphenyl-2-ylamine HCl is available at 98% purity, minimizing side reactions .
Physicochemical Properties
Table 2: Physical Properties
Key Findings :
- Thermal Stability : 4'-Chloro-biphenyl-2-ylamine HCl decomposes above 250°C, while 2-Biphenylamine HCl melts at 260–265°C, indicating higher thermal resilience .
- Solubility: Methanol and DMSO are preferred solvents for 4'-Chloro-biphenyl-2-ylamine HCl, whereas ortho-Toluidine HCl is ethanol-soluble .
Biological Activity
4'-Chloro-biphenyl-2-ylamine hydrochloride (CAS No. 824414-14-4) is a halogenated aromatic amine that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This compound is primarily recognized for its role as an intermediate in organic synthesis, particularly in the development of fungicides like boscalid, which inhibit spore germination in agricultural settings.
Chemical Structure and Properties
The molecular structure of this compound features a biphenyl backbone with a chlorine atom at the para position and an amino group at the ortho position. This configuration contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 221.67 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, which can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .
- Fungicidal Properties : As a fungicide, it acts by inhibiting spore germination, making it effective against various fungal pathogens in agricultural applications.
- Potential Anticancer Activity : Preliminary studies suggest that compounds structurally related to 4'-Chloro-biphenyl-2-ylamine may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .
Research Findings
Recent studies have highlighted the compound's potential in various biological assays:
Case Studies
- Agricultural Applications : In a study assessing the efficacy of various fungicides, this compound was found to significantly reduce fungal spore counts in treated crops compared to untreated controls, demonstrating its effectiveness as a protective agent against crop diseases.
- Pharmaceutical Development : Research into related compounds has shown promising results in anticancer assays, suggesting that derivatives of 4'-Chloro-biphenyl-2-ylamine could be explored for their potential therapeutic effects against specific cancer types.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other aromatic amines:
Q & A
Q. What are the common synthetic routes for 4'-chloro-biphenyl-2-ylamine hydrochloride?
The compound is typically synthesized via Friedel-Crafts acylation followed by nitrosation and reduction. For example, 4-chloroacetylbiphenyl can be synthesized using biphenyl and chloroacetyl chloride with an AlCl₃ catalyst. Subsequent nitrosation with hydroxylamine hydrochloride yields intermediates like 4-biphenylhydroxamyl chloride, which are reduced to the final amine hydrochloride . Alternative methods may involve Suzuki coupling for biphenyl scaffold construction, followed by chlorination and amine functionalization .
Q. How is this compound characterized in basic research settings?
Standard characterization includes:
- FT-IR : To identify amine (–NH₂) and aromatic C–Cl stretches (e.g., peaks near 3400 cm⁻¹ for NH and 750 cm⁻¹ for C–Cl) .
- ¹H NMR : Aromatic protons appear as multiplets in δ 6.5–7.5 ppm, while the amine proton may show broad signals around δ 5.0–6.0 ppm .
- Elemental analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What are the primary research applications of this compound?
It serves as a precursor in medicinal chemistry for designing kinase inhibitors or receptor antagonists due to its aromatic amine and chloro substituents, which enhance binding affinity . In materials science, it is used to synthesize metal complexes (e.g., Co(II), Ni(II)) for catalytic or magnetic studies .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing chloro-biphenylamine derivatives be addressed?
Regioselectivity during electrophilic substitution can be controlled using directing groups or steric hindrance. For instance, introducing a nitro group at the ortho position before chlorination directs subsequent reactions to the para position. Computational modeling (e.g., density-functional theory) predicts electron density distribution to optimize reaction conditions .
Q. What advanced techniques resolve structural ambiguities in metal complexes derived from this compound?
- X-ray crystallography : Determines coordination geometry and hydrogen-bonding networks in metal-dioxime complexes .
- Magnetic susceptibility measurements : Quantifies paramagnetic behavior in Co(II) or Cu(II) complexes .
- DFT calculations : Validates experimental IR/NMR data and predicts electronic properties .
Q. How can conflicting solubility data for this compound in polar solvents be resolved?
Contradictions arise from varying crystal forms (polymorphs) or hydration states. Techniques include:
- Powder XRD : Identifies polymorphic forms.
- Thermogravimetric analysis (TGA) : Detects hydrate loss upon heating.
- Solubility parameter modeling : Uses Hansen solubility parameters to optimize solvent selection .
Q. What strategies improve HPLC separation of this compound from by-products?
Q. How does the chloro substituent influence the compound’s reactivity in cross-coupling reactions?
The para-chloro group acts as an electron-withdrawing group, stabilizing intermediates in Ullmann or Buchwald-Hartwig couplings. However, steric hindrance may reduce efficiency in Pd-catalyzed reactions. Computational studies (e.g., NBO analysis) quantify electronic effects .
Safety & Regulatory Considerations
Q. What precautions are critical when handling this compound?
Q. How is this compound classified under international regulatory frameworks?
- HS Code : 292149000 (aromatic monoamines and derivatives) .
- REACH : Requires registration for quantities ≥1 ton/year. Environmental hazard classification (H412) mandates controlled discharge .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

